molecular formula C4H7ClO B042664 Butyryl chloride CAS No. 141-75-3

Butyryl chloride

Cat. No.: B042664
CAS No.: 141-75-3
M. Wt: 106.55 g/mol
InChI Key: DVECBJCOGJRVPX-UHFFFAOYSA-N
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Description

Butyryl chloride, also known as butanoyl chloride, is an organic compound with the chemical formula CH₃CH₂CH₂COCl. It is a colorless liquid with a pungent odor and is soluble in organic solvents. it reacts readily with water and alcohols . This compound is primarily used as an intermediate in organic synthesis for the preparation of various chemicals, including pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyryl chloride is typically produced by the chlorination of butyric acid. One common method involves the reaction of butyric acid with thionyl chloride. The process is as follows :

  • In a distilling flask, 56 grams of thionyl chloride is heated on a water bath.
  • Over the course of one hour, 35.2 grams of butyric acid is added to the flask using a separatory funnel.
  • The mixture is heated for an additional half-hour and then distilled to obtain crude this compound, which is further purified by distillation.

Industrial Production Methods: In industrial settings, this compound can also be synthesized using phosphorus trichloride or phosphorus pentachloride as chlorinating agents . These methods involve similar reaction conditions and yield high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Butyryl chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation :

  • Hydrolysis: this compound reacts readily with water to form butyric acid and hydrogen chloride.

    CH3CH2CH2COCl+H2OCH3CH2CH2COOH+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{HCl} CH3​CH2​CH2​COCl+H2​O→CH3​CH2​CH2​COOH+HCl

  • Esterification: It reacts with alcohols to form esters.

    CH3CH2CH2COCl+ROHCH3CH2CH2COOR+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} + \text{ROH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOR} + \text{HCl} CH3​CH2​CH2​COCl+ROH→CH3​CH2​CH2​COOR+HCl

  • Amidation: It reacts with amines to form amides.

    CH3CH2CH2COCl+R2NHCH3CH2CH2CONR2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} + \text{R}_2\text{NH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CONR}_2 + \text{HCl} CH3​CH2​CH2​COCl+R2​NH→CH3​CH2​CH2​CONR2​+HCl

Common Reagents and Conditions:

    Hydrolysis: Water is the reagent, and the reaction occurs readily at room temperature.

    Esterification: Alcohols are used as reagents, often in the presence of a base to neutralize the hydrogen chloride formed.

    Amidation: Amines are the reagents, and the reaction typically occurs at room temperature or with mild heating.

Major Products:

    Hydrolysis: Butyric acid and hydrogen chloride.

    Esterification: Butyric esters and hydrogen chloride.

    Amidation: Butyramides and hydrogen chloride.

Scientific Research Applications

Butyryl chloride has a wide range of applications in scientific research and industry :

    Chemistry: It is used as an acylating agent in organic synthesis, particularly in the preparation of esters and amides.

    Biology: this compound is used in the synthesis of various biochemical compounds and intermediates.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including active pharmaceutical ingredients like benzoyl peroxide and t-butyl perbenzoate.

    Industry: this compound is used in the manufacture of pesticides, polymerization catalysts, and dyestuffs.

Mechanism of Action

The primary mechanism of action of butyryl chloride involves its reactivity as an acylating agent . It reacts with nucleophiles such as water, alcohols, and amines to form corresponding acyl derivatives. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of esters, amides, or carboxylic acids.

Comparison with Similar Compounds

Butyryl chloride is similar to other acyl chlorides such as acetyl chloride, propionyl chloride, and valeryl chloride . it has unique properties and applications:

    Acetyl Chloride (CH₃COCl): Used primarily in the acetylation of alcohols and amines.

    Propionyl Chloride (CH₃CH₂COCl): Used in the synthesis of propionates and as an intermediate in organic synthesis.

    Valeryl Chloride (CH₃(CH₂)₃COCl): Used in the production of valerates and other organic compounds.

This compound’s uniqueness lies in its specific applications in the synthesis of butyric acid derivatives and its use as an intermediate in the production of various chemicals.

Properties

IUPAC Name

butanoyl chloride
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InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3
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InChI Key

DVECBJCOGJRVPX-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)Cl
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Molecular Formula

C4H7ClO
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DSSTOX Substance ID

DTXSID5024710
Record name Butyryl chloride
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Molecular Weight

106.55 g/mol
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Physical Description

Butyryl chloride appears as a clear colorless liquid with a sharp odor. Slightly denser than water. Flash point near 20 °F. Severely irritates skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [HSDB]
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Boiling Point

216 °F at 760 mmHg (NTP, 1992), 101-102 °C
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Flash Point

71 °F (NTP, 1992), 18 °C (64 °F) - closed cup
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Solubility

Reaction (NTP, 1992), Dissolves slowly with decomposition in water, Dissolves slowly with decomposition in alcohol; miscible with ether
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Density

1.0277 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0263 at 20.6 °C/4 °C
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Vapor Density

3.67 (vapor specific gravity)
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Vapor Pressure

18.8 mmHg at 28 °F ; 41.7 mmHg at 77 °F; 95.2 mmHg at 108 °F (NTP, 1992), Vapor pressure: 29.25 to 30.0 mm Hg (39-40 hPa) at 20 °C, 41.7 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

141-75-3
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Melting Point

-128 °F (NTP, 1992), -89 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of butyryl chloride?

A: The molecular formula of this compound is C4H7ClO, and its molecular weight is 106.55 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize this compound?

A: this compound can be characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry (MS) []. These techniques provide information about the compound's functional groups, structure, and molecular weight.

Q3: What is the significance of the nuclear electric quadrupole coupling constant (χzz) in studying acyl chlorides like this compound?

A: The nuclear electric quadrupole coupling constant (χzz) provides information about the ionic character of the C-Cl bond in acyl chlorides. Studies using chirped-pulse Fourier transform microwave spectroscopy (CP-FTMW) revealed that χzz remains relatively unaffected by alkyl chain length in both fluorinated and non-fluorinated acyl chlorides, suggesting a consistent ionic character in the C-Cl bond. []

Q4: What is the primary application of this compound?

A: this compound is primarily used as a reagent in acylation reactions. [, , , , , , , , ] This involves introducing a butyryl group (C4H7O) to various molecules, often replacing a hydrogen atom.

Q5: How is this compound used in the synthesis of tributyrin?

A: Tributyrin, a triglyceride of butyric acid, can be synthesized by reacting this compound with glycerol. An organic base, like an organic alkali, acts as an acid-binding agent during the reaction. [, ] Controlling the molar ratio of this compound to glycerol is crucial to optimize yield and minimize residual this compound.

Q6: Can this compound be used to modify the properties of natural polymers?

A: Yes, this compound is used to modify chitosan, a natural polymer. The acylation reaction introduces butyryl groups onto the chitosan backbone, creating N-Butyryl chitosan (NBC). This modification can influence the polymer's solubility, drug loading capacity, and release profile, making it suitable for controlled drug delivery applications. []

Q7: How does this compound participate in Friedel-Crafts acylation reactions?

A: this compound serves as an acylating agent in Friedel-Crafts acylation reactions. [, , , , , ] In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), this compound reacts with aromatic compounds to introduce a butyryl group onto the aromatic ring. This reaction is valuable for synthesizing various aromatic ketones.

Q8: Can this compound act as a source of carbon monoxide in palladium-catalyzed reactions?

A: Yes, research shows that this compound can act as a combined source of both carbon monoxide (CO) and chloride (Cl) in palladium-catalyzed chlorocarbonylation reactions. This in situ generation of CO offers a safer and more convenient alternative to using toxic gaseous CO. This method allows the synthesis of various carboxylic acid derivatives from aryl halides. []

Q9: How does this compound react with ketenedithioacetals?

A: this compound reacts with 2-(1,2-ethylene/1,3-propylenedithio)methylene-3-oxo-butyryl chlorides in a base-catalyzed hydrolysis followed by chlorination with sulfur oxychloride to yield 2-(1,2-ethylene/1,3-propylenedithio)methylene-3-oxo-butyryl chlorides. These products can undergo Friedel-Crafts acylation with arenes to synthesize 2-(1,2-Ethylene/1,3-propylenedithio)methylene-1-aryl-butane-1,3-diones. []

Q10: Is this compound involved in the synthesis of pharmaceuticals?

A: Yes, this compound plays a role in synthesizing pharmaceutical compounds. For example, it is used in the production of the antiepileptic drug Levetiracetam. [] The synthetic route involves a multi-step process where this compound reacts with a chiral amine to introduce the butyryl moiety, eventually leading to the formation of the active pharmaceutical ingredient.

Q11: Can this compound be used to modify the surface properties of materials?

A: Research indicates that treating materials with this compound can alter their surface chemistry and wettability. For instance, treating sulfathiazole, a pharmaceutical powder, with this compound modifies its surface properties, impacting its water adsorption kinetics and contact angle. []

Q12: How does this compound react with water?

A: this compound readily hydrolyzes in the presence of water. [] The reaction produces butyric acid (C4H8O2) and hydrochloric acid (HCl).

Q13: What factors can affect the rate of this compound hydrolysis?

A: Studies using microelectrochemical measurements at expanding droplets (MEMED) have shown that the hydrolysis rate of this compound and other acyl chlorides in a water/oil system is influenced by factors like pH and the structure of the acyl chloride. For instance, the hydrolysis rate increases with increasing pH for this compound. []

Q14: What safety precautions should be taken when handling this compound?

A14: this compound is corrosive and moisture-sensitive. Contact with skin, eyes, or respiratory tract can cause severe irritation or burns. Therefore, it should be handled with appropriate personal protective equipment, including gloves, goggles, and a respirator, in a well-ventilated area.

Q15: How is computational chemistry used in research involving this compound?

A: Computational chemistry techniques, like density functional theory (DFT) calculations, can be used to study the reaction mechanisms involving this compound, predict reaction outcomes, and optimize reaction conditions. []

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